2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Description
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a carbonyl group and an amino acid derivative
Properties
IUPAC Name |
2-[[6-(difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-13(2,3)9(12(19)20)17-11(18)7-4-5-8(10(14)15)16-6-7/h4-6,9-10H,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOVKUUWWPUMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid typically involves multiple steps, starting with the functionalization of the pyridine ring. One common approach is the difluoromethylation of pyridine derivatives, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethyl group is introduced using reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the pyridine ring. The process conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl pyridine oxides, while reduction can produce difluoromethyl pyridine alcohols .
Scientific Research Applications
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
